molecular formula C12H8ClNO3 B1297117 2-(4-Chlorophenoxy)nicotinic acid CAS No. 51362-37-9

2-(4-Chlorophenoxy)nicotinic acid

Cat. No.: B1297117
CAS No.: 51362-37-9
M. Wt: 249.65 g/mol
InChI Key: FVAZJGJEENAKRJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H8ClNO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-chlorophenoxy group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 4-chlorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-(4-Chlorophenoxy)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its structural similarity to nicotinic acid .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)nicotinic acid
  • 4-Amino-nicotinic acid
  • Nicotinic acid

Uniqueness

2-(4-Chlorophenoxy)nicotinic acid is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Chlorophenoxy)nicotinic acid is an organic compound with the molecular formula C12H8ClNO3C_{12}H_{8}ClNO_{3}. It is a derivative of nicotinic acid, where a hydrogen atom at the 2-position of the pyridine ring is substituted by a 4-chlorophenoxy group. This compound has garnered interest in biochemical research due to its potential biological activities and interactions with various biomolecules.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptor systems. It is structurally similar to nicotinic acid, which is known to modulate lipid metabolism and influence several cellular pathways.

  • Enzyme Interaction : This compound has been shown to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity. For example, it can inhibit certain NAD-dependent dehydrogenases, which affects overall metabolic flux.
  • Cellular Effects : The compound influences cell signaling pathways and gene expression. In specific cell types, it modulates the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Lipid Metabolism : Similar to nicotinic acid, this compound may reduce triglycerides and low-density lipoprotein (LDL) cholesterol levels through its action on lipid metabolism pathways .
  • Anti-inflammatory Properties : Some studies suggest that compounds related to nicotinic acid can exhibit anti-inflammatory effects, potentially through modulation of macrophage activity and peroxisome proliferator-activated receptors (PPARs) .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it may enhance cellular metabolism and function.
  • High Doses : Conversely, higher doses have been associated with hepatotoxicity and other adverse effects in animal models.

Temporal Effects

The stability and degradation of this compound in laboratory settings influence its long-term effects on cellular functions. Studies indicate that while the compound remains stable under specific conditions, degradation can lead to by-products with different biological activities.

Case Study 1: Lipid Regulation

A study investigating the effects of nicotinic acid derivatives on lipid profiles found that this compound significantly reduced triglyceride levels in hepatocyte cultures. This effect was attributed to the inhibition of diacylglycerol acyl transferase 2, which is crucial for triglyceride synthesis .

Case Study 2: Cellular Metabolism Alteration

In another research study focused on metabolic pathways, it was observed that treatment with this compound led to altered gene expression profiles in liver cells. Specifically, genes involved in fatty acid oxidation were upregulated, suggesting a shift towards enhanced lipid catabolism.

Comparative Analysis Table

Biological ActivityLow Dose EffectsHigh Dose EffectsMechanism
Lipid MetabolismDecreased triglyceridesHepatotoxicityInhibition of NAD-dependent enzymes
Cellular SignalingEnhanced metabolismAdverse cellular effectsModulation of gene expression
Anti-inflammatoryPotential benefitsUnknownInteraction with PPARs

Properties

IUPAC Name

2-(4-chlorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAZJGJEENAKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346077
Record name 2-(4-chlorophenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51362-37-9
Record name 2-(4-chlorophenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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